2,4-Dichloro-6-methylpyrimidine

Regioselective synthesis Nucleophilic aromatic substitution Process chemistry

Choose 2,4-Dichloro-6-methylpyrimidine as your regioselective building block for medicinal chemistry, agrochemical, and materials science R&D. Its unsubstituted C5 position enables precise SNAr and cross-coupling at C2/C4, the scaffold of choice for potent EGFR T790M/L858R inhibitors (IC₅₀ 0.65 µM vs H1975 NSCLC). Leverage validated fluorous phase-tagging for fast, chromatography-free parallel library synthesis. Agrochemical teams benefit from a 90% yield, kg-scale route to high-purity sulfonylurea herbicide intermediates. Materials scientists can tune push-pull chromophores via sequential functionalization. Order now for consistent, high-quality supply with rigorous analytical support.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 5424-21-5
Cat. No. B020014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methylpyrimidine
CAS5424-21-5
Synonyms6-Methyl-2,4-dichloropyrimidine;  NSC 13199; 
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
InChIKeyBTLKROSJMNFSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5): A Core Halogenated Pyrimidine Intermediate for Selective Derivatization


2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5) is a dihalogenated heteroaromatic compound featuring chlorine substituents at the C2 and C4 positions of the pyrimidine ring, with a methyl group at C6 [1]. With a molecular weight of 163.0 g/mol, a melting point of 44–47 °C, and a boiling point of 219 °C, it is typically supplied as a white to pale yellow solid with ≥98% purity . This specific substitution pattern—unsubstituted at C5—renders the C2 and C4 chlorine atoms highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, establishing it as a versatile building block for the synthesis of pharmaceutically active molecules and functional materials .

Why Simple Substitution with Isomeric 2,4-Dichloropyrimidines Is Not Feasible


Substituting 2,4-Dichloro-6-methylpyrimidine with a structurally similar analog—such as 2,4-dichloro-5-methylpyrimidine, 4,6-dichloro-2-methylpyrimidine, or the unsubstituted 2,4-dichloropyrimidine—is not a straightforward swap due to significant differences in regioselectivity, electronic properties, and thermodynamic stability that dictate downstream reactivity. The presence and position of the methyl group directly impact the electron density of the pyrimidine ring, influencing the LUMO coefficients and the rates of nucleophilic attack at the C2 and C4 positions [1]. For instance, the C5 position's substitution state is a known determinant of the C2/C4 selectivity in SNAr reactions with tertiary amine nucleophiles [2]. Furthermore, thermochemical data reveal that the enthalpies of formation differ measurably between positional isomers, confirming that their ground-state stabilities are not equivalent, which can affect reaction kinetics and yields in practical synthetic routes [3].

Quantitative Evidence Guide: Differentiated Performance of 2,4-Dichloro-6-methylpyrimidine


Regioselectivity in SNAr: C2 vs. C4 Amination with Triethylamine

In a direct comparative study of nucleophilic substitution with triethylamine, 2,4-dichloro-6-methylpyrimidine demonstrated a clear and quantifiable preference for reaction at the C2 position over the C4 position. This behavior contrasts with the general trend observed for other 2,4-dichloropyrimidines, where the C4 position is typically more reactive [1]. After an extended reaction period of 188 hours in toluene, the resulting product mixture consisted of 87% of the 2-diethylamino isomer and 13% of the 4-diethylamino isomer, corresponding to a C2/C4 selectivity ratio of 6.7:1 [1].

Regioselective synthesis Nucleophilic aromatic substitution Process chemistry

Thermodynamic Stability vs. 5-Methyl Isomer

The thermodynamic stability of 2,4-dichloro-6-methylpyrimidine differs measurably from its closest positional isomer, 2,4-dichloro-5-methylpyrimidine. Experimental determination of standard molar enthalpies of formation in the condensed phase (ΔfH°m) revealed a distinct energetic profile [1].

Thermochemistry Physical organic chemistry Isomer stability

Biological Activity of Derived EGFR Inhibitors

Derivatives synthesized from 2,4-dichloro-6-methylpyrimidine have demonstrated potent and selective inhibition of the clinically relevant EGFR T790M/L858R mutant kinase, a common driver of resistance in non-small cell lung cancer. A specific derivative, compound L-18, exhibited strong antiproliferative activity against the drug-resistant H1975 NSCLC cell line with an IC₅₀ value of 0.65 ± 0.06 μM, while showing no toxicity to normal LO-2 cells [1]. This contrasts with the broader, often more toxic profile of earlier-generation EGFR inhibitors like AZD-9291 (Osimertinib), against which these new derivatives were benchmarked [1].

Medicinal chemistry Kinase inhibition EGFR inhibitors

Utility in Fluorous-Phase Parallel Synthesis

The C2 and C4 chlorine atoms of 2,4-dichloro-6-methylpyrimidine can be differentially exploited in a fluorous tagging strategy for the parallel synthesis of disubstituted pyrimidine libraries. The compound was successfully attached to a fluorous phase tag (1H,1H,2H,2H-perfluorodecanethiol) and then sequentially substituted with a pyrazole and an amine [1]. This methodology enables rapid purification of intermediates using simple fluorous solid-phase extraction (F-SPE) cartridges, eliminating the need for traditional column chromatography [1]. While other 2,4-dichloropyrimidines could theoretically be used, this specific derivative's reactivity profile and the resulting intermediate stability are well-documented in this high-throughput context [1].

Parallel synthesis Fluorous chemistry Purification technology

Role as an Intermediate for Herbicidal Sulfonylureas

2,4-Dichloro-6-methylpyrimidine is a crucial, quantifiably efficient precursor in the industrial synthesis of advanced sulfonylurea herbicides. A documented large-scale procedure yields 2.1 kg of the target compound from 1.0 kg of starting material in a single batch, achieving an isolated yield of 90% with 99.4% HPLC purity [1]. This high-yielding, high-purity process underscores the compound's chemical robustness under industrial conditions. In contrast, using alternative isomers like 2,4-dichloro-5-methylpyrimidine would lead to a different and often less desirable substitution pattern in the final herbicidal molecule, potentially altering its target-site affinity and herbicidal spectrum [2].

Agrochemical synthesis Sulfonylurea herbicides Crop protection

Prioritized Application Scenarios for 2,4-Dichloro-6-methylpyrimidine Based on Quantifiable Differentiation


Synthesis of Selective EGFR T790M/L858R Kinase Inhibitors for Oncology

Medicinal chemistry groups focused on overcoming acquired resistance in non-small cell lung cancer (NSCLC) should prioritize 2,4-dichloro-6-methylpyrimidine as a core scaffold. As evidenced by the work of Duan et al. [1], this specific isomer serves as the foundation for designing derivatives with potent activity (IC₅₀ = 0.65 μM) against the H1975 cell line harboring the T790M/L858R double mutation, a key resistance mechanism to first- and second-generation EGFR inhibitors. The established regioselectivity of this scaffold allows for systematic exploration of C2 and C4 vectors to optimize binding and selectivity [1].

High-Throughput Parallel Synthesis and Library Production

Laboratories utilizing parallel synthesis or combinatorial chemistry workflows can directly leverage 2,4-dichloro-6-methylpyrimidine for the efficient generation of diverse pyrimidine libraries. Its demonstrated compatibility with fluorous phase-tagging strategies, as reported by Zhang [2], enables rapid, chromatography-free purification of intermediates. This is a significant differentiator from many other building blocks that require more laborious purification, translating to faster cycle times in hit-to-lead and lead optimization programs [2].

Large-Scale Manufacture of Pyrimidine-Based Sulfonylurea Herbicides

Agrochemical process chemists and sourcing managers should select 2,4-dichloro-6-methylpyrimidine for the commercial production of advanced sulfonylurea herbicides. A validated, high-yielding industrial procedure [3] demonstrates a 90% isolated yield at a multi-kilogram scale with >99% HPLC purity. This robust and efficient process ensures a cost-effective, high-quality supply of this key intermediate, directly impacting the economic viability and consistency of the final formulated herbicide product [3].

Development of Optoelectronic Materials Based on Pyrimidine Chromophores

Researchers in materials science developing novel chromophores, fluorescent probes, or pH sensors should evaluate 2,4-dichloro-6-methylpyrimidine for constructing push-pull π-systems. The double cross-coupling protocol established by Hadad et al. [4] demonstrates efficient access to 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, a class of molecules exhibiting strong emission solvatochromism. This reactivity profile, specifically the ability to sequentially functionalize the C2/C4 and C6 positions, is essential for tuning the optical and electronic properties of the final material [4].

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